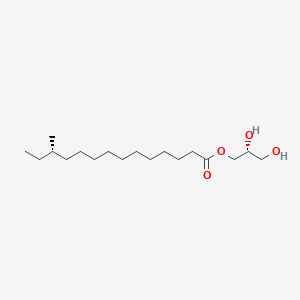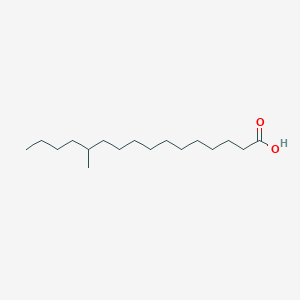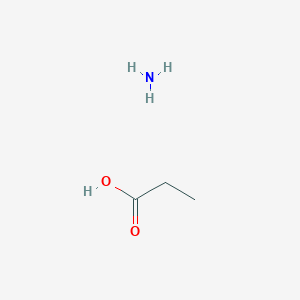
2-乙氧基乙基 4-甲基苯磺酸酯
描述
2-Ethoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-ethoxyethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学研究应用
2-Ethoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the preparation of nerve-specific fluorophore formulations for direct and systemic administration.
Industrial Applications: It is employed in the production of surfactants, dyes, and other specialty chemicals.
作用机制
Mode of Action
It is known that the compound can act as a protecting group for hydroxyl or amino groups, allowing chemists to selectively modify other parts of the molecule .
Result of Action
It is known that the compound plays a crucial role in the synthesis of bilastine, an antihistamine used for treating allergic rhinitis and urticaria .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of 2-ethoxyethyl 4-methylbenzenesulfonate follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .
化学反应分析
Types of Reactions: 2-Ethoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methylbenzenesulfonamide, 4-methylbenzenesulfonyl thiocyanate, or 4-methylbenzenesulfonyl azide can be formed.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and 2-ethoxyethanol.
相似化合物的比较
2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its reactivity.
Diethylene glycol monoethyl ether p-toluene-sulfonate: Similar in structure but with different solubility and reactivity properties.
Uniqueness: 2-Ethoxyethyl 4-methylbenzenesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile in various chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex organic molecules sets it apart from other similar compounds.
属性
IUPAC Name |
2-ethoxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNTEDKEYTYPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399598 | |
| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-11-9 | |
| Record name | Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17178-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.192.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-ethoxyethyl 4-methylbenzenesulfonate in the synthesis of materials for toxic metal removal?
A1: In the study, 2-ethoxyethyl 4-methylbenzenesulfonate was used as a reactant to modify calix[4]arene. Specifically, it reacts with 25,26,27,28-tetrahydroxycalix[4]arene in the presence of sodium hydride to produce a novel calix[4]arene derivative []. This derivative is then grafted onto Amberlite XAD-4 resin to create the DE-4 resin. This modification is crucial because it introduces specific functional groups onto the calix[4]arene scaffold, ultimately enhancing the resin's ability to capture and remove arsenic (specifically As(III)) from contaminated water [].
Q2: How effective is the DE-4 resin, synthesized using 2-ethoxyethyl 4-methylbenzenesulfonate, in removing arsenic?
A2: The DE-4 resin demonstrates significant effectiveness in removing As(III) from water. Lab tests showed it could remove up to 88% of As(III) under acidic conditions []. Further testing using column sorption methods revealed a maximum sorption capacity of 5.5 mmol/g for this resin []. This highlights the potential of using calix[4]arene derivatives, synthesized using compounds like 2-ethoxyethyl 4-methylbenzenesulfonate, in developing efficient water purification systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)
